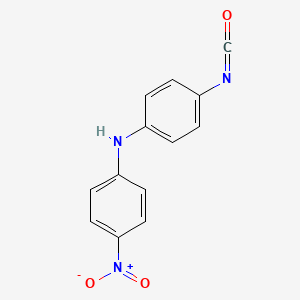
(p-(p-Nitroanilino)phenyl)isocyanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (p-(p-Nitroanilino)phenyl)isocyanic acid typically involves the reaction of p-nitroaniline with phosgene or its derivatives. The process can be summarized as follows:
Protection of the Amino Group: The amino group of p-nitroaniline is protected using acetic anhydride to form acetanilide.
Nitration: The protected acetanilide undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form p-nitroacetanilide.
Deprotection: The acetanilide group is then removed to yield p-nitroaniline.
Isocyanation: Finally, p-nitroaniline reacts with phosgene to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactive intermediates involved .
Analyse Chemischer Reaktionen
Types of Reactions
(p-(p-Nitroanilino)phenyl)isocyanic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols under mild heating conditions
Major Products
- p-(p-Aminoanilino)phenyl isocyanic acid.
Substitution: Ureas and carbamates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(p-(p-Nitroanilino)phenyl)isocyanic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.
Industry: Utilized in the production of polymers and coatings
Wirkmechanismus
The mechanism of action of (p-(p-Nitroanilino)phenyl)isocyanic acid involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool in bioconjugation and labeling studies. The nitro group can also undergo reduction, influencing the compound’s overall reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroaniline: Lacks the isocyanate group, making it less reactive in certain applications.
Phenyl isocyanate:
4-Isocyanato-N-(4-nitrophenyl)aniline: A closely related compound with similar reactivity but different substitution patterns
Uniqueness
(p-(p-Nitroanilino)phenyl)isocyanic acid is unique due to the presence of both the nitro and isocyanate groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
62967-27-5 |
|---|---|
Molekularformel |
C13H9N3O3 |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
4-isocyanato-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C13H9N3O3/c17-9-14-10-1-3-11(4-2-10)15-12-5-7-13(8-6-12)16(18)19/h1-8,15H |
InChI-Schlüssel |
QSGQZDCTAJVFHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


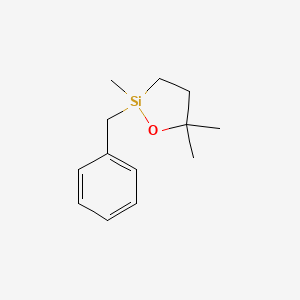
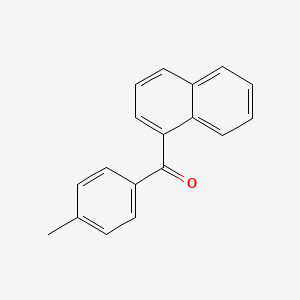
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
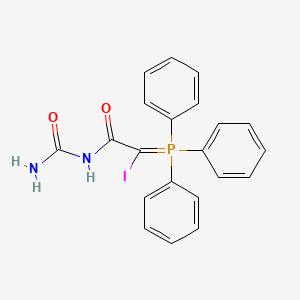
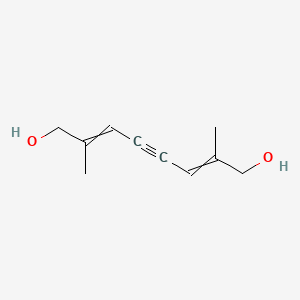
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)
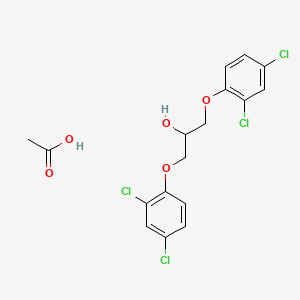


![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
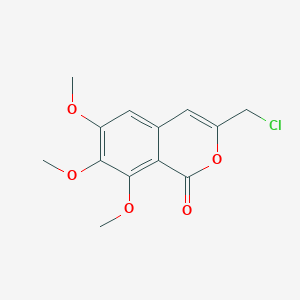
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)

